molecular formula C7H9N5S B2770252 5-(2,5-Dimethylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine CAS No. 1005607-34-0

5-(2,5-Dimethylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B2770252
CAS No.: 1005607-34-0
M. Wt: 195.24
InChI Key: ASQIYHMJGNNABQ-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with three carbon atoms and two nitrogen atoms . The pyrazole ring is a component of many important bioactive compounds, including some pharmaceuticals .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods, including nuclear magnetic resonance (NMR) and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives can vary widely depending on the specific compound and the conditions. For example, some pyrazole derivatives have been found to exhibit herbicidal activity .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, and solubility, can be determined through experimental methods .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system in which it acts. For example, some pyrazole derivatives have been found to inhibit certain enzymes, which can lead to their bioactivity .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Some pyrazole derivatives are used as pesticides and may be harmful if ingested or inhaled .

Future Directions

The study of pyrazole derivatives is a vibrant field with potential applications in medicine and agriculture . Future research may focus on synthesizing new pyrazole derivatives and studying their properties and bioactivities.

Properties

IUPAC Name

5-(2,5-dimethylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5S/c1-4-3-5(12(2)11-4)6-9-10-7(8)13-6/h3H,1-2H3,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQIYHMJGNNABQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=NN=C(S2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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